diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Description
Significance of Chiral Epoxides as Synthetic Intermediates in Organic Chemistry
Chiral epoxides are highly valuable intermediates in organic synthesis due to the inherent reactivity of the strained three-membered ring. orgsyn.org This ring strain facilitates a wide array of nucleophilic ring-opening reactions, allowing for the stereospecific introduction of various functional groups. mdpi.com The transformation of epoxides can lead to the formation of diols, amino alcohols, and ethers, which are common structural motifs in many natural products and pharmaceuticals. mdpi.comchemeurope.com
The versatility of epoxides stems from their ability to react with a broad range of nucleophiles, including water, alcohols, amines, and organometallic reagents. These reactions typically proceed with high regioselectivity and stereoselectivity, where the nucleophile attacks one of the two carbon atoms of the epoxide ring, leading to inversion of stereochemistry at the point of attack. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis, enabling chemists to construct complex molecules with precise control over their three-dimensional architecture. The ability to generate multiple new stereocenters from a single chiral epoxide makes them powerful synthons in the construction of enantiomerically pure compounds. york.ac.uk
Stereochemical Purity and the Importance of the (2S,3S)-Configuration in Chiral Induction
The absolute configuration of a chiral molecule is crucial as it dictates its biological activity and physical properties. In the context of diethyl (2S,3S)-oxirane-2,3-dicarboxylate, the (2S,3S)-configuration refers to the specific spatial arrangement of the substituents around the two chiral carbon centers of the epoxide ring. This defined stereochemistry is paramount for its effectiveness in chiral induction, the process by which a chiral entity influences the creation of a new stereocenter in a reactant molecule with a preference for one stereoisomer over another.
The stereochemical purity of the starting epoxide is directly transferred to the product in many of its subsequent reactions. For instance, the nucleophilic ring-opening of a stereochemically pure epoxide results in the formation of a product with a predictable and controlled stereochemistry. The (2S,3S) configuration of diethyl oxirane-2,3-dicarboxylate can direct the approach of incoming reagents, leading to the formation of a specific diastereomer. This control is fundamental in the synthesis of complex molecules with multiple stereocenters, such as in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. The use of enantiomerically pure starting materials like this compound is therefore a key strategy in modern asymmetric synthesis. nih.gov
The following table provides examples of how chiral epoxides, including derivatives of diethyl oxirane-2,3-dicarboxylate, have been used in the synthesis of complex molecules, highlighting the high degree of stereochemical control achieved.
| Starting Epoxide Precursor | Reaction | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Diethyl L-tartrate | Multi-step synthesis via bromohydrin | Diethyl (2R,3R)-2,3-epoxysuccinate | High (implied from chiral starting material) | 85-90% | orgsyn.org |
| trans-Cinnamyl alcohol | Sharpless Asymmetric Epoxidation | (2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol | >95% | 87% | researchgate.net |
| Racemic ethyl 3-phenylglycidate | Enzymatic resolution | (2R,3S)-Ethyl-3-phenylglycidate | >99% | - | mdpi.com |
Historical Context and Evolution of Oxirane-2,3-dicarboxylates in Synthetic Methodologies
The development of synthetic methods for chiral epoxides, including oxirane-2,3-dicarboxylates, has been a significant area of research in organic chemistry. A pivotal moment in this field was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless and Tsutomu Katsuki. york.ac.uk This reaction provided a reliable and highly enantioselective method for the epoxidation of allylic alcohols using a titanium tetra(isopropoxide) catalyst, a chiral ligand such as diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. chemeurope.comnih.gov
The use of diethyl tartrate as a chiral ligand was a breakthrough, as its chirality directs the epoxidation to one face of the double bond, leading to high enantiomeric excess in the resulting epoxide. wikipedia.org The predictability of the stereochemical outcome based on the chirality of the diethyl tartrate used ((+)-DET or (-)-DET) made this a powerful tool for synthetic chemists. york.ac.uk
Prior to the Sharpless epoxidation, the synthesis of enantiomerically enriched epoxides was more challenging and often relied on the use of chiral starting materials from natural sources or resolution of racemic mixtures. The development of catalytic asymmetric methods represented a major advancement. The synthesis of diethyl (2R,3R)-2,3-epoxysuccinate from diethyl L-tartrate, a readily available chiral starting material, through a bromohydrin intermediate is an example of a substrate-controlled approach that has been a standard method for the stereospecific synthesis of such epoxides. orgsyn.org The evolution of these synthetic methodologies has made chiral building blocks like this compound more accessible, thereby expanding their application in the synthesis of complex natural products and pharmaceuticals.
The following table outlines key developments in the synthesis of chiral epoxides.
| Method | Description | Key Reagents | Typical Enantiomeric Excess (ee) |
| Substrate-controlled synthesis | Use of a chiral starting material to direct the stereochemical outcome. | Diethyl L-tartrate, HBr, NaOEt | High (dependent on starting material purity) |
| Sharpless Asymmetric Epoxidation | Catalytic asymmetric epoxidation of allylic alcohols. | Ti(OiPr)₄, Diethyl tartrate, t-BuOOH | >90% |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture by an enzyme. | Epoxide hydrolases, lipases | Often >99% for the remaining epoxide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQMMUIJQDSAB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427326 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73890-18-3 | |
| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diethyl 2s,3s Oxirane 2,3 Dicarboxylate
Asymmetric Epoxidation Techniques for Stereoselective Precursor Synthesis
Asymmetric epoxidation represents a cornerstone of modern organic synthesis, enabling the conversion of prochiral alkenes into chiral epoxides with high enantioselectivity. While direct asymmetric epoxidation of diethyl fumarate (B1241708) to diethyl (2S,3S)-oxirane-2,3-dicarboxylate presents challenges, the principles established by seminal techniques are fundamental to creating stereochemically rich epoxide precursors.
The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. dalalinstitute.comwikipedia.org This reaction utilizes a catalyst system formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgnumberanalytics.com The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of a specific epoxide enantiomer. dalalinstitute.comnih.gov The reliability, high optical purity of products (often >90% ee), and the commercial availability of the reagents have made this reaction a powerful tool in synthesis. researchgate.netjrchen-group.com The resulting chiral epoxy alcohols are versatile intermediates that can be further elaborated into a wide range of complex molecules. wikipedia.orgresearchgate.net
The success of the Sharpless epoxidation has spurred the development of other methods for the asymmetric epoxidation of various classes of olefins, including unfunctionalized alkenes, which are often more challenging substrates. These methods expand the toolkit available to synthetic chemists for creating chiral epoxide precursors that can be transformed into target molecules like this compound.
Enantioselective Esterification Strategies and Optimization
Enantioselective esterification provides a direct route to chiral esters from racemic acids or alcohols, or through the desymmetrization of meso compounds. In the context of this compound, this could involve the esterification of oxirane-2,3-dicarboxylic acid or the transesterification of a different dialkyl ester.
Lipases are widely used biocatalysts for enantioselective transformations due to their stability in organic solvents and high selectivity (enantio-, regio-, and chemo-selectivity). nih.gov Lipase-catalyzed transesterification is an effective method for the kinetic resolution of racemic alcohols and the synthesis of chiral esters. oup.comnih.gov This approach often utilizes enol esters as acylating agents to drive the reaction towards completion. acs.org While specific application to oxirane-2,3-dicarboxylic acid is not extensively detailed, the principles of lipase-catalyzed enantioselective esterification or transesterification represent a viable strategy for investigation. nih.gov
Chemical catalysts have also been developed for esterification and transesterification reactions. For instance, titanate-based catalysts are effective in mediating transesterification processes, which could be applied to convert a more readily available dialkyl tartrate into the desired diethyl ester under specific conditions. researchgate.net Optimization of such processes would involve screening different catalysts (both enzymatic and chemical), solvents, and reaction conditions to achieve high yield and enantioselectivity.
Derivatization Pathways from Chiral Pool Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral molecules. Tartaric acid and its esters are prominent members of this pool.
Synthesis from Diethyl D-Tartrate and Related Chiral Alcohols
Diethyl D-(-)-tartrate, the (2S,3S) stereoisomer, is an ideal and readily available chiral precursor for the synthesis of this compound. wikipedia.orgsigmaaldrich.com The synthesis relies on the stereospecific conversion of the vicinal diol functionality of the tartrate into an epoxide. This transformation ensures that the stereochemistry of the starting material is transferred directly to the product.
The process is analogous to the well-established synthesis of the enantiomeric diethyl (2R,3R)-2,3-epoxysuccinate from diethyl L-(+)-tartrate. orgsyn.org This robust, multi-step procedure demonstrates a practical and scalable method for producing the target epoxide with high optical purity.
Multistep Synthetic Routes to Achieve Specific Stereoisomers
A standard and reliable method for converting vicinal diols, such as those in diethyl tartrate, into epoxides involves a two-step sequence. This pathway ensures a double inversion of stereochemistry at one of the chiral centers, ultimately resulting in the formation of the trans-epoxide.
The synthesis commences with the reaction of the starting diol with a reagent like hydrobromic acid in acetic acid. orgsyn.org This step transforms one of the hydroxyl groups into a bromide, proceeding through a proposed 1,3-dioxolan-2-ylium ion intermediate, to form a bromo-hydroxysuccinate. orgsyn.org The subsequent treatment of this intermediate with a base, such as sodium ethoxide, induces an intramolecular SN2 reaction. The remaining alkoxide attacks the carbon bearing the bromide, displacing it and closing the three-membered oxirane ring. orgsyn.org This ring-closure step proceeds with an inversion of configuration, leading to the desired trans-epoxide.
When starting with diethyl L-tartrate ((2R,3R)-dihydroxy), this sequence yields diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, which upon ring closure gives diethyl (2R,3R)-2,3-epoxysuccinate. orgsyn.org Conversely, starting with the commercially available diethyl D-tartrate ((2S,3S)-dihydroxy) would stereospecifically yield the target this compound. A summary of the synthetic steps starting from diethyl L-tartrate to its corresponding epoxide is detailed in the table below.
Table 1: Multistep Synthesis of Diethyl (2R,3R)-2,3-Epoxysuccinate from Diethyl L-Tartrate
| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | Diethyl L-tartrate | 30% HBr in Acetic Acid, followed by Acetyl Chloride in Ethanol (B145695) | Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate | Not specified as isolated yield |
| 2 | Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate | Sodium Ethoxide in Ethanol | Diethyl (2R,3R)-2,3-epoxysuccinate | 85-90% orgsyn.org |
Catalytic Approaches in Stereoselective Synthesis for Improved Yield and Selectivity
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enhance stereoselectivity. For the synthesis of this compound, catalytic approaches can be applied to either the epoxidation step or the formation of the ester groups.
The Sharpless asymmetric epoxidation is itself a prime example of a catalytic stereoselective reaction. numberanalytics.com Its mechanism involves a dimeric titanium-tartrate complex that acts as the chiral catalyst, repeatedly turning over to produce the chiral epoxy alcohol product with high enantiomeric excess. dalalinstitute.comwayne.edu Further refinements to this system, such as the use of molecular sieves, have enabled the reaction to proceed efficiently with only catalytic amounts (5–10 mol%) of the titanium complex. wikipedia.org
Beyond epoxidation, catalytic methods are being developed for ester synthesis. For example, the sustainable synthesis of diethyl carbonate from CO2 and alcohols has been achieved using zirconium-based catalysts. nih.gov Such innovations in catalytic esterification and transesterification could provide alternative, more environmentally benign routes for producing dialkyl esters like the target compound. nih.gov These catalytic systems offer advantages over traditional stoichiometric methods by minimizing byproducts and allowing for catalyst recycling. researchgate.net
Mechanistic Investigations and Reactivity Profiles of Diethyl 2s,3s Oxirane 2,3 Dicarboxylate
Stereospecific Ring-Opening Reactions and Their Controlled Manipulation
The epoxide ring of diethyl (2S,3S)-oxirane-2,3-dicarboxylate is prone to nucleophilic attack, leading to a range of functionalized products with retention or inversion of stereochemistry, depending on the reaction mechanism.
The reaction of this compound with nitrogenous nucleophiles, such as trimethylsilyl (B98337) azide (B81097) (TMSN₃), provides a key method for the introduction of nitrogen-containing functionalities. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the opening of the epoxide ring with inversion of configuration at the site of attack. The presence of the two carboxylate groups influences the regioselectivity of the attack.
In a typical procedure, the ring-opening of a related compound, diethyl (2R,3R)-oxirane-2,3-dicarboxylate, with trimethylsilyl azide in the presence of a proton source like ethanol (B145695) and a base such as 4-(dimethylamino)pyridine (DMAP) in a solvent like N,N-dimethylformamide (DMF), yields the corresponding anti-3-azido-2-hydroxysuccinate. This transformation is a crucial step in the synthesis of more complex chiral molecules. The azide can then be reduced to an amine, providing access to chiral amino alcohols.
A significant application of the azide-adducts formed from the ring-opening of this compound is their conversion into chiral aziridine-2,3-dicarboxylates. Following the azido-alcohol formation, an intramolecular cyclization can be induced. This is often achieved by treating the azido-alcohol with a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃). This reaction proceeds through a Staudinger-type mechanism, where the azide is reduced, and the resulting intermediate undergoes cyclization to form the three-membered aziridine (B145994) ring.
This two-step process, involving a stereospecific ring-opening followed by an intramolecular cyclization, allows for the efficient synthesis of enantiomerically pure trans-aziridine-2,3-dicarboxylates. These aziridine derivatives are valuable intermediates for the synthesis of various biologically active compounds and peptidomimetics.
Table 1: Key Transformations of this compound
| Starting Material | Reagents | Product | Application |
| This compound | 1. Trimethylsilyl azide, Ethanol, DMAP, DMF2. Triphenylphosphine | Diethyl (2S,3S)-aziridine-2,3-dicarboxylate | Synthesis of chiral heterocycles and amino acids |
While the epoxide moiety is theoretically susceptible to ring-opening polymerization (ROP), specific studies detailing the polymerization of this compound are not extensively reported in the reviewed literature. In general, the ROP of epoxides can be initiated by cationic, anionic, or coordination catalysts. The presence of two bulky and electron-withdrawing diethyl carboxylate groups on the oxirane ring of this specific compound would likely present significant steric hindrance and electronic effects that influence its polymerizability.
For related epoxides, cationic ROP often proceeds via an Sₙ2-type mechanism involving the attack of a monomer on a protonated or Lewis acid-activated epoxide. Anionic ROP, on the other hand, is initiated by strong nucleophiles. The stereochemistry of the resulting polymer is highly dependent on the monomer's structure and the polymerization conditions. Given the chiral nature of this compound, its polymerization, if successful, could lead to stereoregular polymers with interesting properties. However, further research is needed to explore the feasibility and outcomes of the ring-opening polymerization of this specific monomer.
Regioselectivity and Diastereoselectivity in Complex Chemical Transformations
The stereochemistry of this compound plays a crucial role in directing the outcomes of more complex chemical transformations. As a chiral building block, it is utilized in syntheses where the control of stereochemistry is paramount. ontosight.ai The inherent (2S,3S) configuration allows for the diastereoselective introduction of new stereocenters.
In nucleophilic ring-opening reactions, the attack generally occurs at one of the two electrophilic carbon atoms of the epoxide ring. For a symmetrically substituted epoxide like this compound, the regioselectivity of the initial attack is not a factor. However, in subsequent reactions of the resulting functionalized product, the existing stereocenters will influence the stereochemical outcome of further transformations, leading to high diastereoselectivity. The principles of steric approach control and stereoelectronic effects govern the facial selectivity of incoming reagents, allowing for the predictable formation of a specific diastereomer. While general principles of stereocontrol in reactions of chiral epoxides are well-established, detailed studies on the regioselectivity and diastereoselectivity of a wide range of complex transformations specifically involving this compound are not broadly available in the surveyed literature.
Theoretical and Computational Chemistry Studies on Reaction Pathways and Transition States
Specific theoretical and computational studies focused solely on the reaction pathways and transition states of this compound are not prominently featured in the reviewed scientific literature. However, computational chemistry provides powerful tools to understand the reactivity of epoxides in general.
Density functional theory (DFT) and other quantum chemical methods can be employed to model the ring-opening reactions of epoxides. These calculations can elucidate the structures of transition states, determine activation energies, and predict the regioselectivity and stereoselectivity of nucleophilic attacks. For a molecule like this compound, computational studies could provide valuable insights into:
The influence of the diethyl carboxylate groups on the electronic structure and reactivity of the epoxide ring.
The transition state geometries for ring-opening with various nucleophiles.
The energy barriers for competing reaction pathways, thus explaining observed selectivities.
The conformational analysis of the molecule and its reaction intermediates.
Such theoretical investigations would be highly beneficial for optimizing reaction conditions and designing new synthetic applications for this versatile chiral building block.
Applications As a Versatile Chiral Building Block in Complex Molecule Synthesis
Construction of Biologically Active Molecules and Natural Product Analogs
The inherent chirality and functionality of diethyl (2S,3S)-oxirane-2,3-dicarboxylate make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with precise stereochemical control.
Precursor for Cysteine Protease Inhibitors (e.g., E-64 Derivatives and Analogs)
This compound is a key precursor in the synthesis of a class of potent and irreversible cysteine protease inhibitors, most notably E-64 and its derivatives. scispace.comnih.gov The electrophilic nature of the epoxide ring is crucial for the mechanism of action of these inhibitors, as it reacts with the active site cysteine residue of the target protease, leading to irreversible inactivation. scispace.com
The synthesis of E-64 analogs often involves the mono-saponification of this compound, followed by amide coupling with a peptide or a peptide-like moiety. This modular approach allows for the generation of a library of inhibitors with varying specificities and potencies. For instance, coupling of the activated carboxylate with different amino acid derivatives and amines can lead to inhibitors with tailored properties for specific cysteine proteases, such as cathepsins.
A significant body of research has focused on the stereoselective synthesis of these inhibitors, confirming that the (2S,3S) configuration of the oxirane ring is often crucial for potent inhibitory activity. nih.gov The precise spatial arrangement of the functional groups allows for optimal interaction with the enzyme's active site.
| Inhibitor Class | Key Synthetic Step | Target Enzyme Class | Reference |
| E-64 Analogs | Amide coupling of activated (2S,3S)-epoxysuccinate | Cysteine Proteases | scispace.com |
| Cathepsin Inhibitors | Stereoselective synthesis from epoxyamides | Cathepsins | nih.gov |
Intermediate in the Synthesis of Chiral Aziridines for Medicinal Chemistry
The strained three-membered ring of this compound can be readily converted to the corresponding aziridine (B145994), another valuable chiral building block in medicinal chemistry. researchgate.netru.nl This transformation is typically achieved through a two-step sequence involving the ring-opening of the epoxide with an azide (B81097) source, followed by reduction of the resulting azido (B1232118) alcohol. researchgate.net
The resulting chiral aziridine-2,3-dicarboxylates are versatile intermediates for the synthesis of a variety of nitrogen-containing compounds. ontosight.aiscispace.com The aziridine ring can undergo regioselective and stereoselective ring-opening reactions with a wide range of nucleophiles, providing access to complex amino acid derivatives and other medicinally relevant scaffolds. scispace.com
For example, the ring-opening of these chiral aziridines with carbon or heteroatom nucleophiles can lead to the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals. The predictable stereochemical outcome of these reactions makes this a powerful strategy in drug discovery and development. scispace.com
Application in the Efficient Synthesis of Polyhydroxylated Alkaloids
While direct and extensive examples remain an area of ongoing research, the structural features of this compound make it a promising starting material for the enantioselective synthesis of polyhydroxylated alkaloids. These natural products, such as swainsonine (B1682842) and castanospermine, exhibit a broad range of biological activities, including glycosidase inhibition.
The synthesis of such alkaloids often requires the stereocontrolled introduction of multiple hydroxyl and amino functionalities. The vicinal dicarboxylate groups and the epoxide ring of this compound provide strategic handles for the elaboration into the characteristic polyhydroxylated piperidine, pyrrolidine, or indolizidine cores of these alkaloids. The synthetic strategy would typically involve stereoselective ring-opening of the epoxide, followed by a series of functional group manipulations and cyclization steps to construct the alkaloid skeleton.
Role in Asymmetric Synthesis of Spirooxindole Frameworks
The spirooxindole scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents with significant biological activities. mdpi.com this compound can serve as a chiral precursor in the asymmetric synthesis of these complex frameworks.
One common strategy involves the use of the chiral epoxide in cycloaddition reactions. For instance, the reaction of this compound with an appropriate dipolarophile in a [3+2] cycloaddition can lead to the formation of highly functionalized spiro-pyrrolidinyl oxindoles with excellent stereocontrol. The stereochemistry of the final spirocyclic product is dictated by the inherent chirality of the starting epoxide.
These synthetic approaches often utilize organocatalysis or metal-based catalysis to achieve high enantioselectivity and diastereoselectivity. The resulting spirooxindole derivatives are valuable targets for drug discovery programs, particularly in the area of anticancer and antiviral research. mdpi.com
Development and Evaluation of Chiral Ligands and Organocatalysts Derived from its Structure
The C2-symmetric nature and the presence of multiple functional groups in this compound make it an attractive scaffold for the design and synthesis of novel chiral ligands and organocatalysts. These can be employed in a variety of asymmetric transformations, enabling the synthesis of other chiral molecules with high enantiomeric purity.
For example, the vicinal diester functionalities can be converted into other coordinating groups, such as amides or phosphines, to create bidentate ligands for transition metal catalysis. The rigid and stereochemically defined backbone of the molecule can effectively transfer chiral information during the catalytic cycle, leading to high levels of asymmetric induction.
Furthermore, the diol or diamine derivatives obtained from the ring-opening of the epoxide can serve as precursors for the synthesis of chiral organocatalysts. These catalysts can promote a range of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, in a highly enantioselective manner. The development of such catalysts derived from a readily available chiral starting material is a significant area of interest in the field of asymmetric catalysis.
Strategic Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
Beyond its direct application in the synthesis of final drug products, this compound plays a crucial role as an intermediate in the synthesis of more complex and advanced molecules for the pharmaceutical and agrochemical industries. ontosight.aiontosight.ai Its ability to introduce multiple stereocenters in a single step makes it a cost-effective and efficient starting material for multi-step synthetic sequences.
In the pharmaceutical industry, this chiral building block can be used to construct key fragments of complex drug molecules, where precise stereochemistry is essential for therapeutic efficacy. ontosight.ai Similarly, in the agrochemical sector, it can be employed in the synthesis of novel pesticides and herbicides with improved efficacy and reduced environmental impact. ontosight.ai The stereochemical purity of these agrochemicals can be critical for their biological activity and selectivity. The versatility of this compound allows for the creation of a diverse range of intermediates, which can then be further elaborated to produce a wide array of final products. ontosight.ai
Analytical and Characterization Techniques in Stereochemical Research
Spectroscopic Methods for Stereoisomer Differentiation and Purity Assessment
Spectroscopic techniques are indispensable for the structural analysis of chiral molecules. Methods such as Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) provide detailed information about the molecular framework and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratios
The characterization of the enantiomer, diethyl (2R,3R)-2,3-epoxysuccinate, provides the reference spectral data applicable to the (2S,3S) isomer. The key is the trans-configuration of the ester groups on the oxirane ring, which results in the chemical equivalence of the two protons on the epoxide ring and the equivalence of the two ethyl ester groups. This symmetry is reflected in the simplicity of the NMR spectra.
Detailed spectral data obtained in deuterated chloroform (B151607) (CDCl₃) are presented below.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.66 | Singlet (s) | N/A | 2H | Epoxide ring protons (H-2, H-3) |
| 4.32–4.21 | Multiplet (m) | N/A | 4H | Methylene protons of ethyl groups (-OCH₂CH₃) |
| 1.31 | Triplet (t) | 7.1 | 6H | Methyl protons of ethyl groups (-OCH₂CH₃) |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 166.6 | Carbonyl carbons of ester groups (C=O) |
| 62.1 | Methylene carbons of ethyl groups (-OCH₂) |
| 51.9 | Epoxide ring carbons (C-2, C-3) |
| 13.9 | Methyl carbons of ethyl groups (-CH₃) |
While standard NMR cannot differentiate between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer. This allows for the determination of diastereomeric ratios and, indirectly, enantiomeric purity.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides information about the absolute configuration of stereocenters.
While specific experimental ECD data for diethyl (2S,3S)-oxirane-2,3-dicarboxylate is not prominently available in the literature, its absolute configuration is unequivocally established through its synthesis. The compound is commonly prepared from diethyl L-tartrate, a readily available starting material from the chiral pool with a known (2S,3S) configuration. The synthetic route to the epoxide proceeds through reactions that either retain the stereochemistry of the chiral centers or invert them in a predictable manner, a process known as chemical correlation. By correlating the stereochemistry of the final product to that of the known starting material, the absolute configuration can be assigned with high confidence without resorting to ECD analysis.
Should ECD analysis be performed, the experimental spectrum would be compared with a theoretically calculated spectrum for the (2S,3S) configuration. A match between the experimental and calculated spectra would provide direct confirmation of the absolute stereochemistry.
Chromatographic Resolution and Enantiomeric Purity Determination
Chromatographic methods are essential for separating stereoisomers and quantifying the purity of a chiral compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the industry standards for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Measurement
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining their ratio, expressed as enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These transient, unequal interactions result in different retention times for each enantiomer, allowing for their separation and quantification.
Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. For a compound like this compound, a typical method would involve:
Column: A column packed with a polysaccharide-based CSP.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
Detection: UV detection is suitable due to the presence of the ester carbonyl groups.
By analyzing a sample and integrating the peak areas for the (2S,3S) and (2R,3R) enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100. This measurement is critical in asymmetric synthesis and for pharmaceutical applications where one enantiomer may have the desired activity while the other is inactive or harmful.
Gas Chromatography (GC) for Enantiomeric Purity Analysis
Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds like this compound. For general purity assessment, a non-chiral capillary column is used. For instance, the analysis of the enantiomeric compound was performed using a gas chromatograph with a flame ionization detector (FID) and a standard capillary column, confirming its homogeneity.
To determine enantiomeric purity, a chiral stationary phase is required. Chiral GC columns, often containing cyclodextrin (B1172386) derivatives as the CSP, are used to separate the enantiomers. The principle is similar to chiral HPLC: the enantiomers interact differently with the chiral phase, leading to different retention times. The conditions for such an analysis would specify the column type, temperature program, carrier gas, and flow rate. The resulting chromatogram would show two distinct peaks for the (2S,3S) and (2R,3R) enantiomers, allowing for the calculation of enantiomeric excess.
Example of GC System for General Purity Analysis
| Component | Specification |
| Instrument | Gas chromatograph (e.g., Simadzu GC-8A) |
| Detector | Flame Ionization Detector (FID) |
| Column Type | Capillary Column (non-chiral for general purity) |
| Column Example | ULBON HR-101 (23 m x 0.25 mm) |
For enantiomeric purity, this setup would be modified by substituting the non-chiral column with a suitable chiral GC column.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Methodologies for Enhanced Enantioselectivity and Sustainability
The asymmetric epoxidation of diethyl fumarate (B1241708) is the cornerstone for producing diethyl (2S,3S)-oxirane-2,3-dicarboxylate. Future research is intensely focused on refining this transformation to be more efficient, selective, and environmentally benign. Key areas of exploration include the development of novel catalytic systems that offer high enantioselectivity while adhering to the principles of green chemistry.
Biocatalysis: The use of enzymes, or biocatalysts, offers an exceptionally high degree of stereoselectivity and operates under mild, aqueous conditions. Lipases, in particular, have shown promise in catalyzing epoxidation reactions. openagrar.denih.gov A notable approach involves the in-situ generation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which is then used by the lipase (B570770) to epoxidize the alkene. The immobilization of these enzymes on solid supports is a critical area of development, as it enhances their stability, allows for easy separation from the reaction mixture, and facilitates their reuse over multiple cycles, significantly improving the economic and environmental viability of the process. nih.govnih.govmdpi.com
Phase-Transfer Catalysis: Chiral phase-transfer catalysts are another promising avenue for the asymmetric epoxidation of electron-deficient olefins like diethyl fumarate. researchgate.net These catalysts, often based on cinchona alkaloids, facilitate the reaction between the aqueous oxidant (like hydrogen peroxide) and the organic substrate, enabling high enantioselectivities under mild, biphasic conditions. Future work in this area will likely focus on the development of more robust and recyclable phase-transfer catalysts.
Flow Chemistry: The transition from batch to continuous flow synthesis is a key trend in modern chemical manufacturing. Flow reactors offer enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. The application of flow chemistry to the asymmetric epoxidation of diethyl fumarate could lead to more efficient and scalable production of this compound, particularly when combined with immobilized catalysts.
| Catalytic System | Typical Catalyst | Oxidant | Key Advantages | Future Research Focus |
|---|---|---|---|---|
| Organocatalysis | Chiral Ketones/Prolinol Derivatives | Oxone, H₂O₂ | Metal-free, mild conditions, high enantioselectivity. | Lowering catalyst loading, catalyst recyclability. |
| Biocatalysis | Immobilized Lipases | H₂O₂/Carboxylic Acid | Excellent enantioselectivity, green solvent (water), reusability. | Improving enzyme stability and activity for industrial scale-up. |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | H₂O₂ | High enantioselectivity, mild biphasic conditions. | Development of more robust and recyclable catalysts. |
| Flow Chemistry | Immobilized Catalysts (Organo- or Bio-) | H₂O₂ | Enhanced safety, scalability, and efficiency. | Optimization of reactor design and integration of in-line purification. |
Discovery of New Reactivity Pathways and Functionalizations of the Epoxide Ring
The synthetic utility of this compound is intrinsically linked to the reactivity of its strained epoxide ring. While nucleophilic ring-opening is the most common transformation, researchers are actively exploring novel ways to functionalize this versatile building block.
Nucleophilic Ring-Opening with Unconventional Nucleophiles: The regioselective opening of the epoxide ring with a variety of nucleophiles is a powerful tool for introducing new functional groups with precise stereocontrol. ontosight.ai Future research will likely move beyond traditional nucleophiles (e.g., halides, alkoxides, amines) to explore reactions with more complex and unconventional nucleophiles. This could include carbon nucleophiles derived from organometallic reagents or stabilized carbanions, as well as heteroatom nucleophiles containing sulfur, phosphorus, or selenium. Such reactions would provide access to a wider array of chiral, highly functionalized molecules.
Lewis Acid-Catalyzed Rearrangements: The interaction of epoxides with Lewis acids can induce fascinating rearrangement reactions, leading to the formation of carbonyl compounds or other ring systems. youtube.comcore.ac.ukrsc.org For this compound, the presence of the two ester groups could influence the outcome of these rearrangements in unique ways. Investigating the scope and mechanism of these Lewis acid-catalyzed transformations could unveil new synthetic pathways to valuable chiral building blocks that are not easily accessible through other means.
Cycloaddition Reactions: Although less common for simple epoxides, cycloaddition reactions involving the epoxide ring as a three-atom component could offer a novel strategy for constructing more complex heterocyclic systems. Research in this area might explore the potential for [3+2] or other cycloadditions with various dipolarophiles, potentially catalyzed by transition metals. The successful development of such reactions would significantly expand the synthetic toolbox available for manipulating this chiral epoxide.
Enzymatic Ring-Opening: Just as enzymes can be used to form the epoxide, they can also be employed for its selective ring-opening. ontosight.ai Epoxide hydrolases, for instance, can catalyze the enantioselective hydrolysis of racemic epoxides to produce chiral diols. Applying this concept to the desymmetrization of a related meso-epoxide or the kinetic resolution of a racemic mixture of diethyl trans-epoxysuccinate could provide alternative routes to valuable chiral products.
| Reactivity Pathway | Key Reagents/Conditions | Potential Products | Future Research Focus |
|---|---|---|---|
| Nucleophilic Ring-Opening | Organometallics, stabilized carbanions, P- or Se-nucleophiles | Highly functionalized chiral diols and amino alcohols | Expanding the scope of non-traditional nucleophiles. |
| Lewis Acid-Catalyzed Rearrangements | Sc(OTf)₃, TiCl₄, BF₃·OEt₂ | Chiral aldehydes, ketones, or other heterocyclic systems | Understanding the influence of the diester functionality on reaction outcomes. |
| Cycloaddition Reactions | Dipolarophiles, transition metal catalysts | Complex chiral heterocyclic compounds | Exploring the feasibility and stereochemical control of such reactions. |
| Enzymatic Ring-Opening | Epoxide hydrolases | Enantiopure diols | Discovering and engineering enzymes for novel transformations. |
Expansion of Applications in Asymmetric Catalysis and Advanced Materials Science
The inherent chirality and functionality of this compound make it an attractive candidate for applications beyond its current role as a synthetic intermediate. Emerging research is exploring its potential as a key component in the development of new catalysts and advanced materials.
Asymmetric Catalysis: A significant area of future research is the use of this compound as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. researchgate.netresearchgate.net The stereocenters in the epoxide can be transferred to the ligand backbone, creating a well-defined chiral environment around a metal center. These new ligands could find applications in a wide range of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of ligands derived from this readily available chiral building block could provide practical and cost-effective alternatives to existing chiral ligand families.
Advanced Materials Science: The incorporation of chiral units into polymers and metal-organic frameworks (MOFs) can impart unique properties to these materials, such as the ability to selectively recognize and separate enantiomers. rsc.orgnih.govscispace.com this compound is an excellent candidate for a chiral monomer in the synthesis of advanced materials.
Chiral Polymers: Ring-opening polymerization of the epoxide with a suitable comonomer could lead to the formation of chiral polyesters or polyethers. These polymers could have interesting applications in chiral chromatography, as membranes for enantioselective separations, or as biodegradable materials with specific properties.
Chiral Metal-Organic Frameworks (MOFs): The dicarboxylate functionality of the molecule could be used to construct chiral MOFs. nih.gov These porous materials could be designed to have chiral channels or pores, making them highly effective for the enantioselective separation of racemic mixtures. Furthermore, the incorporation of this chiral building block could lead to MOFs with catalytic activity for asymmetric reactions.
The exploration of this compound in these areas is still in its early stages, but the potential for creating new functional materials with tailored properties is immense.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
